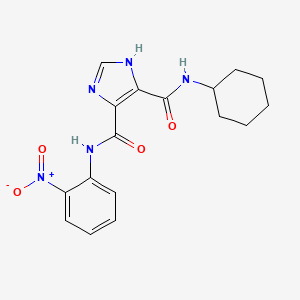![molecular formula C14H21N3O4S B4083562 N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide](/img/structure/B4083562.png)
N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide
Descripción general
Descripción
N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide, also known as NDMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. NDMA is a synthetic compound that has been synthesized using various methods and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide acts as an inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has also been found to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which can lead to acid-base imbalances in the body. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has been found to have neuroprotective effects and has been studied for its potential applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has various advantages and limitations for lab experiments. One of the advantages of this compound is its potential applications in the treatment of various diseases, including cancer and Alzheimer's disease. This compound has also been found to have neuroprotective effects, which can be useful in studying the mechanisms of neurodegenerative diseases. One of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide. One direction is the development of this compound analogs with improved potency and selectivity. Another direction is the study of the mechanisms of this compound-induced cell cycle arrest and apoptosis in cancer cells. This compound has also been studied for its potential applications in the treatment of Alzheimer's disease, and future studies can focus on the development of this compound-based drugs for the treatment of this disease. Overall, this compound has potential applications in various fields of research, and further studies can lead to the development of new drugs and therapies.
Aplicaciones Científicas De Investigación
N-[4-(aminosulfonyl)phenyl]-2-(2,6-dimethyl-4-morpholinyl)acetamide has various scientific research applications. It has been used as a reagent in the synthesis of various compounds. This compound has also been used as a substrate in enzyme assays and as a ligand in receptor binding assays. This compound has been found to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-10-7-17(8-11(2)21-10)9-14(18)16-12-3-5-13(6-4-12)22(15,19)20/h3-6,10-11H,7-9H2,1-2H3,(H,16,18)(H2,15,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMYZRLXKPVHKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49670178 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-methyl-3-phenylpropyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4083488.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-4-(4-chlorophenyl)-1(2H)-phthalazinone](/img/structure/B4083490.png)
![2-nitro-N-[2-(4-pyridinyl)ethyl]-4-(trifluoromethyl)aniline](/img/structure/B4083496.png)

![N,N'-(methylenedi-4,1-phenylene)bis(4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide)](/img/structure/B4083514.png)
![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4083529.png)
![2-[(3-ethoxypropyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4083534.png)
![N-{4-[6-amino-5-cyano-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B4083538.png)
![1,4-bis[(1-methyl-1H-imidazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B4083548.png)

![4-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]phenol hydrochloride](/img/structure/B4083557.png)
![[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]formamide](/img/structure/B4083573.png)
![N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4083575.png)
